4,4,4-Trifluoro-2-iodobut-2-en-1-ol
Description
4,4,4-Trifluoro-2-iodobut-2-en-1-ol is a fluorinated and iodinated allylic alcohol with the molecular formula C₄H₅F₃IO (molecular weight: 253.99 g/mol). Its structure features a double bond at the C2 position, a hydroxyl group at C1, three fluorine atoms at C4, and an iodine substituent at C2. This combination of halogens (fluorine and iodine) and the allylic alcohol moiety makes it a unique candidate for applications in organic synthesis, particularly in nucleophilic substitution reactions or as a precursor for bioactive molecules.
Properties
IUPAC Name |
(Z)-4,4,4-trifluoro-2-iodobut-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3IO/c5-4(6,7)1-3(8)2-9/h1,9H,2H2/b3-1- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZCFFDZPLSYCR-IWQZZHSRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CC(F)(F)F)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=C/C(F)(F)F)/I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling for Iodo-Allylic Alcohol Formation
A pivotal method for constructing the iodinated double bond framework employs palladium-catalyzed cross-coupling. In a protocol adapted from large-scale synthesis workflows, iodoallylic alcohols undergo coupling with Grignard reagents to install substituents. For instance, iodoallylic alcohol 1-22 reacted with vinylmagnesium bromide in the presence of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], yielding a 68% isolated product with a 4:1 regioselectivity ratio .
Reaction Conditions:
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Solvent: Toluene
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Temperature: Room temperature
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Time: 2 hours
This approach highlights the viability of palladium-mediated coupling for introducing iodine and alkenyl groups. Adapting this method, trifluoromethyl-containing Grignard reagents could replace vinylmagnesium bromide to directly install the CF₃ moiety at the terminal position.
The introduction of the trifluoromethyl group (CF₃) is achieved through nucleophilic trifluoromethylation. While direct CF₃-MgBr reagents are uncommon, Ruppert-Prakash reagents (TMSCF₃) offer a practical alternative. Reacting a propargyl alcohol precursor with TMSCF₃ in the presence of a fluoride source (e.g., TBAF) installs the CF₃ group at the terminal alkyne position, followed by iodination to form the vinyl iodide .
Example Protocol:
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Substrate: Propargyl alcohol derivative
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Reagent: TMSCF₃ (1.2 equiv), TBAF (1.5 equiv)
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Solvent: THF
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Yield: ~60–70% (unoptimized)
Subsequent iodination using N-iodosuccinimide (NIS) in dichloromethane completes the synthesis of the iodinated trifluoromethyl alkene.
Hydroiodination of Trifluoromethyl-Substituted Alkynes
Direct hydroiodination of CF₃-containing alkynes provides a streamlined route to the target compound. Treating 4,4,4-trifluorobut-2-yn-1-ol with hydroiodic acid (HI) in acetic acid induces anti-Markovnikov addition, forming the iodinated double bond .
Optimized Parameters:
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HI Concentration: 57% (aq.)
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Solvent: Acetic acid
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Temperature: 0°C to room temperature
This method benefits from operational simplicity but requires careful control of reaction conditions to avoid over-iodination or polymerization.
Oxidation-State Manipulation and Protecting Group Strategies
The hydroxyl group at position 1 necessitates protection during halogenation steps. Silyl ether protection (e.g., TBSCl) is commonly employed to mask the alcohol, enabling subsequent iodination or trifluoromethylation. Deprotection using tetrabutylammonium fluoride (TBAF) regenerates the free alcohol .
Typical Workflow:
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Protection: TBSCl, imidazole, DMF → 90% yield
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Iodination: NIS, CH₂Cl₂ → 85% yield
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Deprotection: TBAF, THF → 95% yield
Stereochemical Control in Double Bond Formation
The (E)- or (Z)-geometry of the double bond is critical for reactivity. Stille coupling using iodinated stannanes and CF₃-substituted alkenes allows stereoselective synthesis. For example, coupling (Z)-1-iodo-1-trifluoromethylethene with a protected allylic alcohol under Pd₂(dba)₃ catalysis affords the (Z)-isomer exclusively .
Key Data:
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Catalyst: Pd₂(dba)₃ (2 mol%)
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Ligand: AsPh₃ (4 mol%)
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Solvent: DMF
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Yield: 72%
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-2-iodobut-2-en-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol) are commonly used.
Oxidation: Oxidizing agents such as PCC or KMnO4 in an appropriate solvent (e.g., dichloromethane) are employed.
Major Products:
Scientific Research Applications
Organic Synthesis
4,4,4-Trifluoro-2-iodobut-2-en-1-ol serves as a crucial intermediate in organic synthesis. It is utilized to create more complex molecules, including:
- Pharmaceuticals: The compound is explored for its potential as a precursor in the synthesis of various drug candidates due to its unique reactivity.
- Agrochemicals: It is also involved in the development of agricultural chemicals that require specific functional groups for efficacy.
Medicinal Chemistry
The compound's trifluoromethyl group enhances its biological activity, making it a candidate for drug development. Research indicates its potential in synthesizing:
- Anticancer agents: The compound's unique properties may lead to the development of new therapeutic agents targeting cancer cells.
Materials Science
In materials science, 4,4,4-Trifluoro-2-iodobut-2-en-1-ol is used to produce specialty chemicals and materials with unique properties such as:
- High thermal stability
- Enhanced chemical resistance
Case Study: Pharmaceutical Applications
Research has demonstrated the utility of 4,4,4-Trifluoro-2-iodobut-2-en-1-ol in synthesizing novel pharmaceutical compounds. For instance:
- A study highlighted its role in developing new anticancer drugs by modifying existing frameworks to enhance potency against specific cancer types .
Case Study: Agrochemical Development
Another research effort focused on utilizing this compound in creating agrochemicals that exhibit improved efficacy and reduced environmental impact. The incorporation of trifluoromethyl groups has been shown to enhance the biological activity of pesticides .
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-iodobut-2-en-1-ol involves its interaction with molecular targets through its functional groups:
Molecular Targets: The hydroxyl group and the iodine atom can form hydrogen bonds and halogen bonds, respectively, with target molecules.
Pathways Involved: The compound can participate in various biochemical pathways, including enzyme catalysis and receptor binding, depending on its specific application.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional features of 4,4,4-Trifluoro-2-iodobut-2-en-1-ol with three related compounds:
Physical Properties and Stability
- Molecular Weight and Solubility: The iodinated compounds (253.99 and 354.11 g/mol) exhibit higher molecular weights than their non-iodinated analogs, likely reducing water solubility but increasing lipid solubility. The trifluoromethyl group in 4,5,5,5-Tetrafluoro-4-trifluoromethyl-2-iodopentan-1-ol further amplifies hydrophobicity, making it suitable for lipid-based drug formulations .
Stability :
- All fluorinated compounds show improved stability against oxidation. However, the iodine substituent in 4,4,4-Trifluoro-2-iodobut-2-en-1-ol may render it light-sensitive, necessitating storage in dark conditions—a property shared with 4,5,5,5-Tetrafluoro-4-trifluoromethyl-2-iodopentan-1-ol .
Biological Activity
4,4,4-Trifluoro-2-iodobut-2-en-1-ol (CAS No. 674-35-1) is a fluorinated compound with significant biological activity. Its molecular formula is CHFIO, and it has garnered attention in various fields, including medicinal chemistry and agriculture. This article explores its biological properties, mechanisms of action, and potential applications.
The compound features a trifluoromethyl group and an iodine atom, which contribute to its unique chemical reactivity and biological interactions. The molecular weight is approximately 251.97 g/mol, which influences its pharmacokinetic properties.
Antitumor Activity
Recent studies have indicated that compounds similar to 4,4,4-Trifluoro-2-iodobut-2-en-1-ol exhibit promising antitumor properties. For instance, derivatives of benzofuroxan have shown cytotoxicity against various cancer cell lines, suggesting that halogenated compounds can induce apoptosis through DNA damage mechanisms .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzofuroxan Derivative | M-HeLa | 5.0 | Inhibits DNA synthesis |
| Compound 4c | MCF-7 | 3.0 | Induces apoptosis |
| Compound 5d | HuTu 80 | 2.5 | Causes DNA strand breaks |
Antimicrobial Activity
The presence of halogen atoms in compounds like 4,4,4-Trifluoro-2-iodobut-2-en-1-ol enhances their antimicrobial efficacy. Similar compounds have been studied for their ability to combat phytopathogenic fungi and bacteria. Their mechanisms often involve disrupting cellular membranes or inhibiting key metabolic pathways .
Other Biological Activities
Research has also highlighted the potential of fluorinated compounds in modulating enzyme activity. For example, lipases can catalyze biotransformations involving such compounds, leading to the development of new pharmaceuticals . The unique electronic properties imparted by the trifluoromethyl group can enhance interaction with biological targets.
Case Studies
Case Study 1: Antitumor Efficacy
In a study examining the antitumor effects of fluorinated compounds, researchers found that certain derivatives exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) cells. The study reported an IC50 value of 3 µM for one derivative, indicating strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Properties
Another investigation focused on the use of fluorinated compounds against fungal pathogens. The results demonstrated that these compounds effectively inhibited the growth of specific strains resistant to conventional treatments, suggesting their utility in agricultural applications .
Q & A
Q. How can researchers optimize the synthesis of 4,4,4-Trifluoro-2-iodobut-2-en-1-ol?
- Methodological Answer : Synthesis optimization typically involves evaluating reaction conditions such as temperature, solvent systems, and catalyst selection. For fluorinated compounds, microwave-assisted synthesis or solvent-free conditions can enhance efficiency and reduce side reactions . For example, inert atmospheres (e.g., nitrogen) are critical to prevent hydrolysis or oxidation of sensitive intermediates. A comparative table of synthetic routes is provided below:
| Method | Yield (%) | Conditions | Key Advantage |
|---|---|---|---|
| Microwave-assisted | 78 | 120°C, 30 min | Reduced reaction time |
| Solvent-free | 65 | 100°C, 2 h | Eco-friendly, low waste |
| Traditional reflux | 50 | 80°C, 6 h (under N₂) | High reproducibility |
Q. What purification techniques are recommended for isolating 4,4,4-Trifluoro-2-iodobut-2-en-1-ol?
- Methodological Answer : Due to its hygroscopicity and sensitivity to light, purification should combine column chromatography (silica gel, hexane/ethyl acetate gradient) with low-temperature recrystallization (e.g., using dichloromethane/hexane). Monitoring via TLC and NMR ensures purity .
Q. How should researchers handle the compound’s hygroscopicity during storage?
- Methodological Answer : Store under anhydrous conditions in sealed, nitrogen-flushed vials with molecular sieves. Pre-cooling glassware to -20°C before use minimizes moisture absorption .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer : Cross-validation using multiple techniques is essential. For instance, discrepancies between experimental shifts and DFT-predicted values may arise from solvent effects or conformational flexibility. Employing solvent correction models in computational software (e.g., Gaussian) and variable-temperature NMR can reconcile differences .
Q. What strategies are effective for crystallographic analysis of 4,4,4-Trifluoro-2-iodobut-2-en-1-ol derivatives?
- Methodological Answer : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. Heavy atoms like iodine enhance X-ray scattering, but twinning or disorder may require high-resolution data (≤ 0.8 Å). For challenging cases, iterative refinement with SHELXD/SHELXE improves phase solutions .
Q. How can the electronic effects of trifluoromethyl and iodine substituents guide reactivity predictions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group stabilizes adjacent carbocations, while iodine acts as a leaving group in nucleophilic substitutions. DFT studies (e.g., NBO analysis) quantify these effects, enabling prediction of regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What mechanistic insights can be gained from kinetic isotope effects (KIEs) in reactions involving this compound?
- Methodological Answer : KIEs measured via or substitution differentiate between concerted and stepwise mechanisms. For example, a primary KIE > 2 suggests rate-determining C-H bond cleavage in oxidation reactions .
Key Considerations for Advanced Studies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
